molecular formula C21H13BrN4OS B2648953 N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-74-0

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2648953
CAS No.: 899964-74-0
M. Wt: 449.33
InChI Key: UQUYZKBIUWVJOB-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is a potent, selective, and brain-penetrant inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has emerged as a critical pharmacological tool in neuroscience research, particularly for investigating the pathogenesis and potential treatment strategies for Parkinson's disease. Its mechanism of action involves the direct and ATP-competitive inhibition of LRRK2 kinase activity, which is implicated in key pathological processes such as mitochondrial dysfunction, synaptic transmission deficits, and dysregulated lysosomal and autophagic pathways . The robust inhibition of LRRK2 by this compound, notably through the reduction of pathogenic LRRK2-mediated phosphorylation of its substrate Rab10, provides researchers with a powerful means to dissect LRRK2 signaling cascades in cellular and animal models. Its application extends to modeling Parkinson's disease, where it is used to probe the role of LRRK2 in the development of neuropathological hallmarks and to evaluate the therapeutic potential of LRRK2 inhibition for mitigating disease progression . This makes it an indispensable compound for academic and pharmaceutical research focused on neurodegenerative disorders.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUYZKBIUWVJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-bromobenzo[d]thiazole with 4-cyanobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with pyridin-2-ylmethylamine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a benzothiazole-benzamide scaffold with several analogs, but substituents critically differentiate its properties:

Compound Substituents Key Functional Groups
Target Compound 6-bromo (benzothiazole), 4-cyano (benzamide), pyridin-2-ylmethyl (N-substituent) Bromo, cyano, pyridine
Compound 11 () 6-bromo (benzothiazole), 4-(4-methylpiperazin-1-yl) (benzamide) Bromo, methylpiperazine
Compound 12a () 6-(3-methoxyphenyl) (benzothiazole), 4-(4-methylpiperazin-1-yl) (benzamide) Methoxyphenyl, methylpiperazine
Lecozotan HCl () 4-cyano (benzamide), 2-pyridinyl, 2,3-dihydro-1,4-benzodioxinyl-piperazine Cyano, benzodioxin, piperazine
TTFB Analogs () N-(thiazol-2-yl) benzamide core, variable substituents Thiazole, benzamide

Key Observations :

  • Pyridine vs. Piperazine : The pyridin-2-ylmethyl group may confer distinct hydrogen-bonding or π-π stacking interactions compared to lecozotan’s piperazine-benzodioxin system (), which is optimized for 5-HT1A antagonism .

Key Observations :

  • The target’s synthesis likely parallels ’s methods, but the absence of a Suzuki coupling step (as in 12a) suggests simpler purification.
  • Click chemistry () offers higher yields (84%) but introduces triazole moieties, diverging from the target’s pyridine focus .

Pharmacological and Physicochemical Properties

Physicochemical Data
Compound Melting Point (°C) Solubility 1H NMR Shifts (Key Protons)
Target Compound Not reported Moderate (polar groups) Aromatic protons: δ 7.5–8.5 (estimated)
Compound 12b 234.6–238.2 Low Aromatic protons: δ 7.2–8.3
4e () 254–256 Low Pyridine: δ 8.5–9.0

Key Observations :

  • The target’s cyano group likely increases polarity compared to methylpiperazine analogs (e.g., 12b), improving aqueous solubility but reducing membrane permeability.
  • Pyridine protons in the target may resonate upfield (δ ~7.5–8.5) compared to morpholinomethyl derivatives (δ ~8.5–9.0 in ) due to electronic effects .

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅BrN₄OS. The structure features several functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Cyano group : Enhances reactivity and may influence binding affinity to biological targets.
  • Pyridin-2-ylmethyl group : Potentially increases selectivity towards specific receptors or enzymes.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against tumorigenic cell lines. A study reported that derivatives with similar structures demonstrated IC₅₀ values in the range of 28 to 290 ng/mL against various cancer cell lines, indicating potent activity .

Table 1: Cytotoxicity of Benzothiazole Derivatives

CompoundCell LineIC₅₀ (ng/mL)
Compound A (similar structure)WI-38 VA-13 subline 2RA32
Compound B (similar structure)Other tumorigenic cell lines28 - 290

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structural features have been tested for antibacterial and antifungal activities, showing effective inhibition at low concentrations. For example, a related compound exhibited a minimal inhibitory concentration (MIC) of 50 μg/mL against several pathogens .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
  • Modulation of signaling pathways : They may interfere with cellular signaling pathways that promote tumor growth or infection.

Study on Anticancer Properties

In a notable study published in 2022, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain compounds, including those structurally related to this compound, exhibited significant cytotoxic effects with IC₅₀ values as low as 0.004 μM against T-cell proliferation .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of benzothiazole derivatives found that compounds similar to this compound displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The findings highlighted the potential use of these compounds in developing new antimicrobial agents .

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